molecular formula C9H14O2 B12331892 2-Butyrylcyclopentanone

2-Butyrylcyclopentanone

Cat. No.: B12331892
M. Wt: 154.21 g/mol
InChI Key: QNGOSLIZDOFFED-UHFFFAOYSA-N
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Description

2-Butyrylcyclopentanone: is an organic compound with the molecular formula C9H14O2. It is a cyclic ketone that features a five-membered cyclopentane ring with a butyryl group attached to the second carbon. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyrylcyclopentanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with butyryl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Butyrylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the alpha position relative to the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Butyrylcyclopentanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-butyrylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately exerting their effects on biological systems.

Comparison with Similar Compounds

    Cyclopentanone: A cyclic ketone with a similar structure but without the butyryl group.

    2-Methylcyclopentanone: A methyl-substituted derivative of cyclopentanone.

    2-Heptylidene-cyclopentanone: A compound with a heptylidene group attached to the cyclopentane ring.

Uniqueness: 2-Butyrylcyclopentanone is unique due to the presence of the butyryl group, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-butanoylcyclopentan-1-one

InChI

InChI=1S/C9H14O2/c1-2-4-8(10)7-5-3-6-9(7)11/h7H,2-6H2,1H3

InChI Key

QNGOSLIZDOFFED-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCCC1=O

Origin of Product

United States

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